

5-Fluoro-8-quinolinol: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: 5-Fluoro-8-quinolinol

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Abstract

5-Fluoro-8-quinolinol, a fluorinated derivative of the versatile 8-hydroxyquinoline scaffold, stands as a compound of significant interest for a multitude of research applications. While direct and extensive studies on this specific molecule are nascent, its structural characteristics—combining the potent metal-chelating 8-hydroxyquinoline core with the bioactivity-enhancing properties of a fluorine substituent—suggest a rich potential in medicinal chemistry, materials science, and analytical chemistry. This technical guide consolidates the known physicochemical properties of **5-Fluoro-8-quinolinol**, extrapolates its potential biological activities based on comprehensive data from structurally related analogs, and provides detailed experimental protocols for its investigation as an anticancer, antimicrobial, and neuroprotective agent, as well as a fluorescent chemosensor.

Introduction: The Promise of a Fluorinated Quinolinol

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in chemistry, renowned for its broad spectrum of biological activities and its utility in materials science.^{[1][2]} The core activities of 8-HQ and its derivatives often stem from their potent ability to chelate metal ions, which are crucial for the function of many biological enzymes and processes.^[1] The introduction of a fluorine atom at the 5-position is a strategic modification known to enhance

key molecular properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This strategic fluorination in **5-Fluoro-8-quinolinol** is hypothesized to modulate the inherent properties of the 8-hydroxyquinoline core, potentially leading to compounds with enhanced efficacy and novel applications.

Physicochemical Properties and Synthesis

A foundational understanding of **5-Fluoro-8-quinolinol** begins with its basic chemical and physical characteristics.

Physicochemical Data

Property	Value	Reference
CAS Number	387-97-3	
Molecular Formula	C ₉ H ₆ FNO	
Molecular Weight	163.15 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	110-113 °C	
Solubility	Predicted to be poorly soluble in water, soluble in organic solvents.	[4]

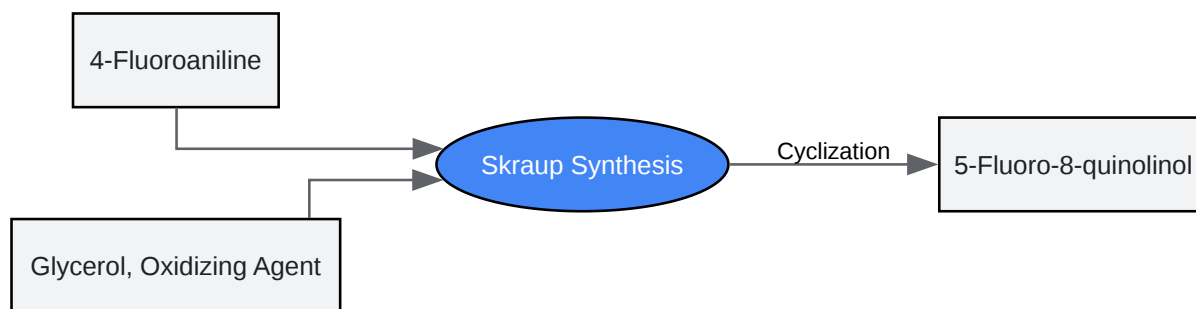
Spectral Data

Preliminary spectral data for **5-Fluoro-8-quinolinol** has been reported, which is critical for its identification and characterization.

- ¹H NMR Spectrum: Available data confirms the chemical structure.[5]
- Infrared (IR) Spectrum: The IR spectrum would be expected to show characteristic peaks for O-H, C-H (aromatic), C=C, C=N, and C-F stretching and bending vibrations, consistent with its structure.[6][7]

Synthesis

The synthesis of 5-substituted-8-hydroxyquinolines can be achieved through various established organic chemistry methodologies. A common approach involves the Skraup-Doebner-von Miller reaction or multi-step synthesis starting from a suitably substituted aniline. [8]



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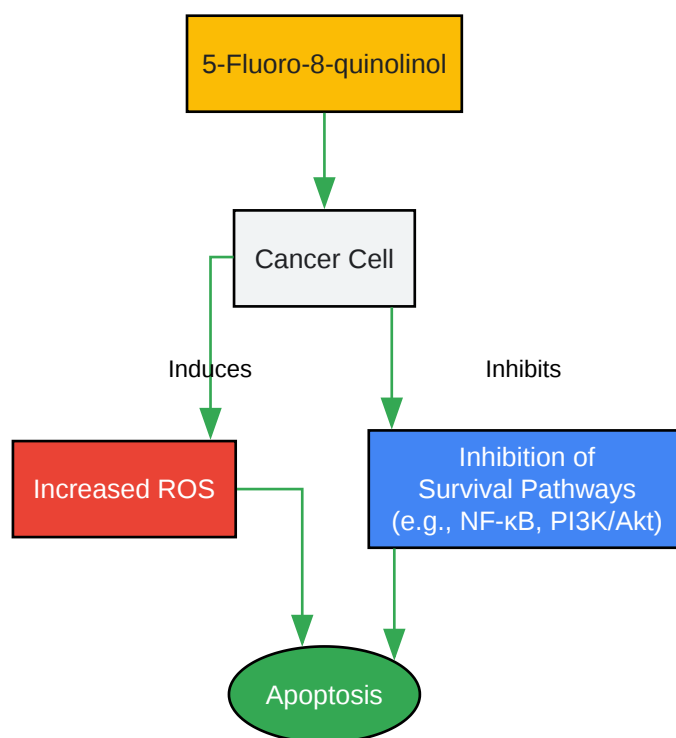
*A possible synthetic route to **5-Fluoro-8-quinolinol**.*

Potential Research Applications and Experimental Protocols

The following sections outline the most promising research avenues for **5-Fluoro-8-quinolinol**, supported by detailed, generalized experimental protocols to guide researchers in their investigations.

Anticancer Activity

The 8-hydroxyquinoline scaffold is present in numerous compounds with demonstrated anticancer properties.[9][10] These activities are often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The addition of fluorine can enhance the cytotoxic potential of quinoline derivatives.[11][12]



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Postulated anticancer signaling pathway.

This protocol outlines a standard procedure to determine the cytotoxic effects of **5-Fluoro-8-quinolinol** on cancer cell lines.[13][14]

- Cell Culture:
 - Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Assay Procedure:
 - Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.
 - Prepare a stock solution of **5-Fluoro-8-quinolinol** in DMSO.

- Treat cells with serial dilutions of the compound (e.g., 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and dissolve the formazan crystals in 150 μL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control.
 - Determine the IC_{50} value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

To provide a reference for expected potency, the following table shows IC_{50} values for other 8-hydroxyquinoline derivatives against various cancer cell lines.

Compound	Cell Line	IC_{50} (μM)	Reference
6-Bromo-5-nitroquinoline	HT29 (Colon)	Lower than 5-FU	[10]
8-hydroxy-2-quinolinecarbaldehyde	Hep3B (Liver)	6.25	[15][16]
5,7-dichloro-8-hydroxyquinoline derivatives	Various	Varied	[17]

Antimicrobial Activity

Quinolone and quinoline derivatives form the basis of many antibacterial and antifungal agents. [16][18][19][20] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase. Fluorination is a key feature of the potent fluoroquinolone class of antibiotics.

This protocol determines the lowest concentration of **5-Fluoro-8-quinolinol** that inhibits the visible growth of a microorganism.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Inoculum Preparation:
 - Culture bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) overnight in Mueller-Hinton Broth (MHB).
 - Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the standardized suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL.
- Broth Microdilution Assay:
 - In a 96-well plate, prepare two-fold serial dilutions of **5-Fluoro-8-quinolinol** in MHB.
 - Inoculate each well with the prepared bacterial suspension.
 - Include a positive control (bacteria with no compound) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
 - The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

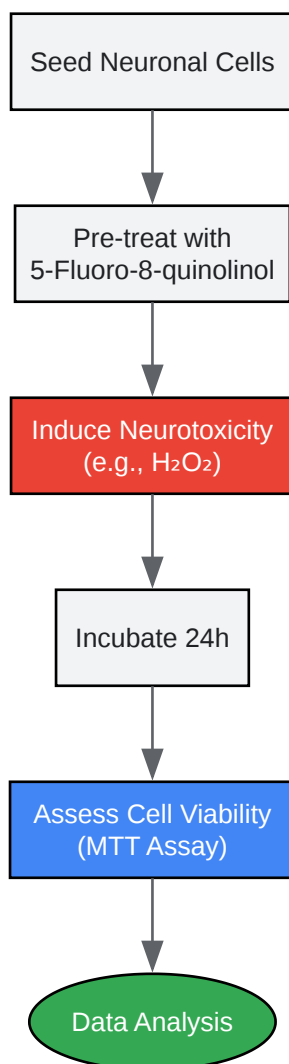
Compound	Organism	MIC (µg/mL)	Reference
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid	<i>S. aureus</i> , <i>E. faecalis</i>	4–16	[17]

Neuroprotective Activity

Several 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to chelate metal ions involved in neurotoxicity.[26][27][28]

This protocol assesses the ability of **5-Fluoro-8-quinolinol** to protect neuronal cells from oxidative stress-induced death.[29][30]

- Cell Culture:
 - Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.
 - Seed cells in 96-well plates and allow them to differentiate if necessary.
- Neuroprotection Assay:
 - Pre-treat the cells with various concentrations of **5-Fluoro-8-quinolinol** for 2-4 hours.
 - Induce neurotoxicity by adding an oxidative stressor (e.g., H₂O₂ or 6-hydroxydopamine).
 - Include a control group with the neurotoxin alone and a vehicle control group.
 - Incubate for 24 hours.
- Assessment of Cell Viability:
 - Determine cell viability using the MTT assay as described in the anticancer protocol. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.



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General workflow for assessing neuroprotective effects.

Fluorescent Chemosensor for Metal Ions

8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often modulated upon chelation with metal ions.[1][2][31][32][33] This makes them excellent candidates for the development of fluorescent sensors for the detection of various metal ions.

This protocol evaluates the change in fluorescence of **5-Fluoro-8-quinolinol** upon binding to metal ions.

- Preparation of Solutions:

- Prepare a stock solution of **5-Fluoro-8-quinolinol** in a suitable solvent (e.g., ethanol or acetonitrile).
- Prepare stock solutions of various metal salts (e.g., ZnCl_2 , CuCl_2 , FeCl_3) in water or the same solvent.
- Fluorescence Measurement:
 - In a cuvette, place a dilute solution of **5-Fluoro-8-quinolinol**.
 - Record the initial fluorescence emission spectrum using a spectrofluorometer.
 - Incrementally add small aliquots of a metal ion solution to the cuvette.
 - Record the fluorescence spectrum after each addition.
- Data Analysis:
 - Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.
 - A significant increase ("turn-on") or decrease ("turn-off") in fluorescence indicates that **5-Fluoro-8-quinolinol** can act as a sensor for that particular metal ion.

Conclusion and Future Directions

5-Fluoro-8-quinolinol is a compound with considerable, albeit largely unexplored, research potential. Based on the robust activities of the 8-hydroxyquinoline scaffold and the known benefits of fluorination, it is a prime candidate for investigation in several key areas of drug discovery and materials science. The experimental protocols provided in this guide offer a clear roadmap for researchers to begin systematically evaluating its efficacy as an anticancer, antimicrobial, and neuroprotective agent, and as a fluorescent chemosensor. Future research should focus on generating empirical data for **5-Fluoro-8-quinolinol** to validate these hypothesized applications, elucidating its precise mechanisms of action, and exploring its structure-activity relationships through the synthesis of further derivatives. Such studies will be instrumental in unlocking the full potential of this promising molecule.

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